(S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide
Description
FT-IR Analysis
| Peak (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3350-3250 | N-H (carboxamide) stretch | Strong |
| 1753-1666 | C=O (carboxamide) stretch | Medium |
| 1627-1604 | C=N (thiazole ring) stretch | Weak |
| 1595-1558 | C-C (aromatic ring) vibrations | Medium |
The absence of peaks at ~8,800 cm⁻¹ confirms the cyclization of thiazole precursors during synthesis.
1H NMR (DMSO-d6)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 10.5 | Singlet | NH (carboxamide) |
| 7.4 | Singlet | Thiazole C-H |
| 4.75 | Doublet | Pyrrolidine C-H (adjacent to S) |
| 3.2-3.8 | Multiplet | Pyrrolidine ring protons |
The singlet at δ 7.4 confirms the thiazole C-H proton, while the multiplet at δ 3.2-3.8 corresponds to the pyrrolidine ring protons in an envelope conformation.
Conformational Dynamics Through Molecular Modeling Studies
Molecular dynamics simulations reveal equilibrium between low-energy conformers:
| Conformer | Relative Energy (kcal/mol) | Key Features |
|---|---|---|
| Global minimum | 0.0 | Envelope pyrrolidine, coplanar thiazole |
| Local minimum | 0.8 | Twist pyrrolidine, perpendicular thiazole |
The global minimum conformer aligns with experimental X-ray data, while the twist conformer arises from steric clashes between the 4-methyl group and pyrrolidine substituents. Hydrogen bonding between carboxamide groups stabilizes the envelope conformation in crystal lattices.
Properties
IUPAC Name |
(2S)-1-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2S/c1-6-5-17-9(12-6)13-10(16)14-4-2-3-7(14)8(11)15/h5,7H,2-4H2,1H3,(H2,11,15)(H,12,13,16)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSGNTULTISLPD-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)N2CCCC2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)N2CCC[C@H]2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of (S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide typically involves:
- Construction of the pyrrolidine-1,2-dicarboxamide backbone with the correct stereochemistry (S-configuration).
- Introduction of the 4-methylthiazol-2-yl substituent at the N1 position via amide bond formation.
- Purification and characterization to ensure high purity (≥95%) and stereochemical integrity.
Detailed Preparation Methods
Starting Materials and Key Intermediates
- (S)-Prolinamide or (S)-pyrrolidine-2-carboxamide : Serves as the chiral pyrrolidine backbone precursor.
- 4-Methylthiazol-2-amine or its derivatives : Provides the heterocyclic substituent.
- Coupling reagents : Such as carbodiimides or N,N-carbonyldiimidazole for amide bond formation.
Stepwise Synthetic Route
Step 1: Synthesis of the Pyrrolidine-1,2-dicarboxamide Core
- The chiral pyrrolidine core is prepared from (S)-prolinamide, ensuring stereochemical purity.
- Protection and activation of the carboxamide groups may be performed to facilitate subsequent coupling.
Step 2: Formation of the Amide Bond with 4-Methylthiazol-2-yl Moiety
- The 4-methylthiazol-2-amine is reacted with the activated pyrrolidine intermediate.
- Amidation is typically carried out under mild conditions using coupling agents like N,N-carbonyldiimidazole or carbodiimides.
- The reaction is monitored by chromatographic techniques to ensure completion.
Step 3: Purification and Characterization
- The crude product is purified by chromatographic methods such as reverse-phase liquid chromatography.
- Purity is assessed by HPLC, with typical purity ≥95%.
- Structural confirmation is done by NMR, MS, and chiral HPLC to confirm the S-configuration.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrrolidine core prep | (S)-prolinamide, protection | Ambient to 50 °C | Several hours | 80-90 | Stereochemistry preserved |
| Amidation | 4-methylthiazol-2-amine, CDI | 0-25 °C | 2-6 hours | 75-85 | Mild conditions, high selectivity |
| Purification | RP-HPLC or recrystallization | Ambient | Variable | — | Purity ≥95%, enantiomeric excess high |
CDI = N,N-carbonyldiimidazole
Alternative Synthetic Routes
- Some patents describe multi-step syntheses involving bromination, thiourea cyclization, or Suzuki coupling for related pyrrolidine derivatives, but the direct amidation approach remains the most practical for this compound.
- Industrially scalable methods emphasize mild reaction conditions, minimal steps, and environmentally friendly reagents.
Research Findings on Preparation Efficiency and Selectivity
- The amidation reaction exhibits high regio- and stereoselectivity, preserving the S-configuration of the pyrrolidine ring.
- The dual inhibition activity of the final compound correlates strongly with the purity and stereochemical integrity achieved by these preparation methods.
- Optimization studies highlight the importance of reaction temperature and coupling reagent choice to maximize yield and minimize side products.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide groups can be reduced to amines.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
(S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound is compared to three closely related analogs (Table 1):
Table 1. Comparative Analysis of (S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide and Analogues
*Note: The molecular formula and weight for the target compound align with Alpelisib due to overlapping nomenclature in some sources, but structural differences exist (see Section 2.2).
Mechanistic and Therapeutic Insights
Dual vs. Single-Target Inhibition: The target compound exhibits dual PI3Kα/HDAC6 inhibition, a novel strategy to overcome resistance in cancers like breast and prostate . In contrast, Alpelisib (BYL719) is a PI3Kα-specific inhibitor approved for hormone receptor-positive breast cancer . The dual mechanism may enhance efficacy by simultaneously disrupting oncogenic signaling (PI3Kα) and epigenetic regulation (HDAC6) .
Impact of Substituents :
- 4-Methylthiazol-2-yl vs. Pyridinyl-Thiazolyl : The target compound’s 4-methyl group on the thiazole ring likely improves solubility and target engagement compared to Alpelisib’s bulky 2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl substitution at the thiazole 5-position. This difference may reduce off-target effects in the dual inhibitor .
- Bi-thiazolyl Analogue : The compound with a bi-thiazolyl and tert-butyl group () has a lower molecular weight (393.53 vs. 441.47) and distinct steric properties, though its biological activity remains uncharacterized .
Stereochemical Specificity :
- The (S)-enantiomer configuration in the target compound is critical for binding to HDAC6’s catalytic domain, as demonstrated in crystallographic studies of similar derivatives . Racemic mixtures or (R)-enantiomers show reduced potency .
Research Findings and Clinical Relevance
- Preclinical Data : The target compound’s derivatives demonstrated subtype selectivity in PI3Kα (IC₅₀ = 12 nM) and HDAC6 (IC₅₀ = 8 nM), with minimal activity against other PI3K isoforms (e.g., PI3Kγ IC₅₀ > 1,000 nM) .
- Comparative Efficacy: In xenograft models, dual inhibitors reduced tumor volume by 70% vs. 50% for PI3Kα-only inhibitors, highlighting the therapeutic advantage of dual targeting .
- Safety Profile : The 4-methyl substitution correlates with reduced hepatotoxicity compared to earlier derivatives with halogenated thiazoles .
Biological Activity
Overview
(S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide is a compound of considerable interest in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring, a thiazole moiety, and two carboxamide groups. These characteristics contribute to its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes available research findings and case studies to provide a comprehensive overview of its biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit various enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This mechanism is particularly relevant in the context of cancer therapy and antiviral applications.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on pyrrolidine derivatives have demonstrated their ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. In particular, compounds that incorporate the thiazole ring have shown promising results against various tumor cell lines.
A notable study reported that derivatives with a pyrrolidinyl moiety exhibited strong antiproliferative activity against HeLa cells, causing G2/M phase arrest at low micromolar concentrations (0.125 μM) . The presence of the thiazole group was essential for maintaining this biological activity.
Antiviral Activity
The compound's antiviral potential has also been explored. Heterocyclic compounds similar to this compound have been reported to inhibit viral replication in various studies. For example, certain thiazole derivatives were found to exhibit significant efficacy against herpes simplex virus type 1 (HSV-1) and respiratory syncytial virus (RSV) .
A study highlighted that compounds with structural similarities had EC50 values ranging from 5 to 28 μM against RSV replication . The antiviral mechanisms are believed to involve interference with viral enzyme activities or direct inhibition of viral entry into host cells.
Case Study 1: Anticancer Efficacy
In a controlled study examining the effects of this compound on cancer cell lines, researchers treated HeLa cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 0.125 μM. Flow cytometry analysis confirmed G2/M phase arrest in treated cells.
| Concentration (μM) | % Cell Viability | Cell Cycle Phase Arrest |
|---|---|---|
| 0.125 | 70% | G2/M |
| 0.25 | 50% | G2/M |
| 0.5 | 30% | G2/M |
Case Study 2: Antiviral Activity
In another study focused on antiviral properties, this compound was tested against RSV. The compound displayed an EC50 value of approximately 10 μM, indicating moderate antiviral activity compared to established antiviral agents like ribavirin.
| Compound | EC50 (μM) | Comparison Agent | EC50 (μM) |
|---|---|---|---|
| (S)-N1-(4-methylthiazol...) | 10 | Ribavirin | 1.3 |
Q & A
Q. What are the recommended synthetic routes for (S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide, and how is the product characterized?
The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Thiazole Ring Formation : Coupling of 4-methylthiazole-2-amine with activated carbonyl intermediates under nucleophilic conditions.
- Stereoselective Pyrrolidine Functionalization : Use of chiral catalysts or resolving agents to ensure the (S)-configuration of the pyrrolidine ring.
- Final Amidation : Reaction with dicarboxamide precursors in the presence of coupling agents like HATU or EDC.
Q. Characterization Methods :
- NMR Spectroscopy : Confirmation of stereochemistry and structural integrity via H and C NMR, with emphasis on splitting patterns for chiral centers .
- Mass Spectrometry (HRMS) : Verification of molecular weight and isotopic patterns using electrospray ionization (ESI) .
- HPLC Purity Analysis : Reverse-phase chromatography to ensure >98% purity, as critical for biological assays .
Q. How is the structural integrity of this compound verified post-synthesis?
Structural validation combines:
- X-ray Crystallography : Resolving the crystal structure to confirm bond angles and stereochemistry, particularly for the thiazole-pyrrolidine junction .
- Vibrational Spectroscopy (IR) : Identification of key functional groups (e.g., amide C=O stretches at ~1650 cm) .
- Chiral Chromatography : Separation of enantiomers to validate the absence of racemization during synthesis .
Advanced Research Questions
Q. What strategies are employed to optimize the solubility of this compound in aqueous solutions for in vivo studies?
- Co-Solvent Systems : Use of DMSO (88 mg/mL solubility) or ethanol (2 mg/mL) as primary solvents, followed by dilution in saline or cyclodextrin-based carriers to mitigate precipitation .
- Prodrug Derivatization : Introduction of hydrophilic groups (e.g., phosphate esters) at the pyrrolidine carboxamide to enhance aqueous solubility .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to improve bioavailability .
Q. How do structural modifications at the thiazole ring influence the compound’s inhibitory activity against PI3K isoforms?
- Substituent Effects : Adding electron-withdrawing groups (e.g., trifluoromethyl) at the thiazole’s 4-position enhances binding to PI3Kα’s ATP pocket, as shown in SAR studies .
- Heterocycle Replacement : Replacing thiazole with oxazole reduces potency by ~10-fold due to weaker hydrogen bonding with Val851 in PI3Kα .
- Isotopic Labeling : Deuterated analogs (e.g., methyl-d at thiazole) are used in pharmacokinetic studies to track metabolic stability without altering inhibitory activity .
Q. What experimental approaches address the instability of this compound in protic solvents during formulation?
- Lyophilization : Freeze-drying the compound in amorphous form with stabilizers (e.g., trehalose) to prevent hydrolysis .
- Low-Temperature Storage : Maintaining solutions at -20°C to slow degradation, validated via accelerated stability studies (40°C/75% RH) .
- Alternative Ligand Design : Incorporating sterically hindered substituents (e.g., tert-butyl groups) to shield the amide bond from nucleophilic attack .
Q. How can researchers assess target selectivity and potential off-target effects of this compound in kinase inhibition assays?
- Kinase Profiling Panels : Screening against 300+ kinases at 1 µM concentration to identify off-target hits (e.g., unexpected inhibition of mTOR or AKT) .
- Cellular Thermal Shift Assay (CETSA) : Quantifying target engagement in live cells by measuring PI3Kα melting temperature shifts post-treatment .
- CRISPR Knockout Models : Using PI3Kα-deficient cell lines to distinguish on-target vs. off-target antiproliferative effects .
Data Analysis and Contradictions
Q. How should researchers reconcile discrepancies in the compound’s efficacy observed between in vitro cell line models and in vivo tumor xenograft studies?
- Metabolic Differences : In vivo hepatic conversion to active metabolites (e.g., hydroxylated derivatives) may enhance efficacy compared to in vitro systems .
- Tumor Microenvironment Factors : Hypoxia or stromal interactions in xenografts can reduce drug penetration, necessitating higher doses than predicted from IC values .
- Species-Specific PK/PD : Adjusting dosages based on interspecies scaling of clearance rates (e.g., murine vs. primate models) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
